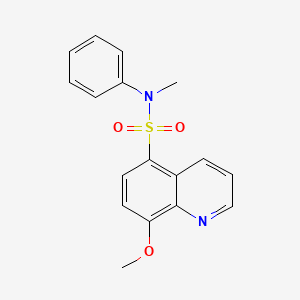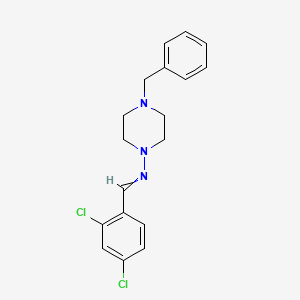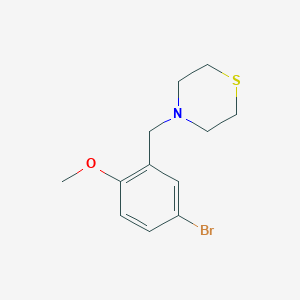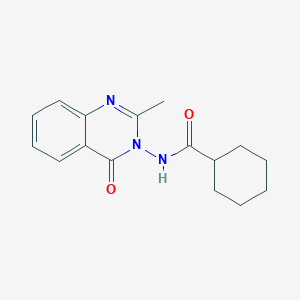
8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound is known for its potential biological activities, including anticancer and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide typically involves the reaction of 8-methoxyquinoline-5-sulfonyl chloride with N-methyl-N-phenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide derivative .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve greener and more sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation, leading to cell death. For its antibacterial activity, the compound may interfere with bacterial DNA synthesis or cell wall formation .
Comparison with Similar Compounds
Similar Compounds
8-hydroxyquinoline-5-sulfonamide: This compound is similar in structure but has a hydroxyl group instead of a methoxy group.
8-methoxyquinoline-5-sulfonamide: This compound lacks the N-methyl-N-phenyl substitution but shares the methoxy and sulfonamide groups.
Uniqueness
8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide is unique due to its specific substitution pattern, which may enhance its biological activity and selectivity compared to other quinoline derivatives. Its combination of a methoxy group, N-methyl-N-phenyl substitution, and sulfonamide group contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19(13-7-4-3-5-8-13)23(20,21)16-11-10-15(22-2)17-14(16)9-6-12-18-17/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJFSNLKLGJZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-8-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5619291.png)
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-indole](/img/structure/B5619295.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-fluorobenzamide](/img/structure/B5619310.png)
![6-{[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5619314.png)
![1-[2-(4-chlorophenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5619316.png)
![5-benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5619321.png)
![3-[(1-cyclohexyl-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B5619336.png)
![3-{[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methoxy}-2-ethyl-6-methylpyridine](/img/structure/B5619343.png)
![(1S*,5R*)-6-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5619352.png)
![4-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5619371.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5619378.png)

